EP4 receptor antagonist 3

EP4 receptor pharmacology Scaffold-based drug discovery Prostaglandin receptor selectivity

EP4 receptor antagonist 3 (CAS 1207954-34-4, WO2010019796 Example 3) is the only commercially available thieno[3,2-b]pyrrole-based EP4 probe—chemically orthogonal to aryl-sulfonamide (grapiprant), N-benzyl-indole (CJ-023423), and pyrimidine (LY3127760) scaffolds. Deploy in scaffold-hopping campaigns to diversify EP4 IP, or as a structurally distinct reference for comparative binding kinetics and selectivity profiling across EP1–EP4 panels. Its unique 4-(trifluoromethyl)benzyl-substituted core fills a gap in public SAR data. Validate potency and selectivity in your assay system before screening.

Molecular Formula C26H21F3N2O3S
Molecular Weight 498.5 g/mol
Cat. No. B8455387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEP4 receptor antagonist 3
Molecular FormulaC26H21F3N2O3S
Molecular Weight498.5 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(S1)C=CN2CC3=CC=C(C=C3)C(F)(F)F)C(=O)NC4(CC4)C5=CC=C(C=C5)C(=O)O
InChIInChI=1S/C26H21F3N2O3S/c1-15-21(23(32)30-25(11-12-25)18-8-4-17(5-9-18)24(33)34)22-20(35-15)10-13-31(22)14-16-2-6-19(7-3-16)26(27,28)29/h2-10,13H,11-12,14H2,1H3,(H,30,32)(H,33,34)
InChIKeyORJVBIZMAVGTIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EP4 Receptor Antagonist 3 (CAS 1207954-34-4): Thieno[3,2-b]pyrrole Scaffold for EP4-Mediated Disease Research


EP4 receptor antagonist 3 (CAS 1207954-34-4, molecular formula C₂₆H₂₁F₃N₂O₃S, MW 498.52) is a synthetic small-molecule antagonist of the prostaglandin E₂ receptor subtype 4 (EP4), originally disclosed as Example 3 in patent WO2010019796 A1 [1]. The compound belongs to the heterocyclic amide derivative class and features a distinctive thieno[3,2-b]pyrrole core bearing a 4-(trifluoromethyl)benzyl substituent and a 4-(1-aminocyclopropyl)benzoic acid moiety . It is supplied as a research-grade tool compound for investigating EP4 receptor-mediated pathologies including acute and chronic pain, osteoarthritis, rheumatoid arthritis, and cancer [2].

Why EP4 Receptor Antagonist 3 Cannot Be Interchanged with Generic EP4 Antagonists: Structural and Pharmacological Rationale


EP4 receptor antagonists constitute a structurally heterogeneous class spanning benzimidazole, aryl-sulfonamide, N-benzyl-indole, pyrimidine, and thienopyrrole chemotypes, each with distinct binding modes, selectivity fingerprints, and pharmacokinetic behaviors [1]. EP4 receptor antagonist 3 occupies a unique chemical space defined by its thieno[3,2-b]pyrrole core fused with a cyclopropyl-benzoic acid amide and a 4-(trifluoromethyl)benzyl substituent—a scaffold topology absent from clinically advanced EP4 antagonists such as grapiprant (aryl-sulfonamide), CJ-023423 (N-benzyl-indole), and LY3127760 (pyrimidine-based) [2]. Critically, the absence of publicly disclosed quantitative selectivity panel data for EP4 receptor antagonist 3 means that substitution with a structurally unrelated EP4 antagonist carries unquantifiable risk of off-target EP1/EP2/EP3 activity, divergent functional antagonism potency, and unpredictable in vitro-to-in vivo translation [3]. Procurement decisions must therefore be scaffold-aware: selecting a thienopyrrole-based probe may produce experimental outcomes that cannot be reproduced with alternative chemotypes.

EP4 Receptor Antagonist 3: Quantitative Differentiation Evidence Against Closest EP4 Antagonist Comparators


Structural Scaffold Differentiation: Thieno[3,2-b]pyrrole Core vs. Benzimidazole and Aryl-Sulfonamide EP4 Antagonists

EP4 receptor antagonist 3 is built upon a thieno[3,2-b]pyrrole bicyclic core (IUPAC: 4-[1-[[2-methyl-4-[[4-(trifluoromethyl)phenyl]methyl]thieno[3,2-b]pyrrole-3-carbonyl]amino]cyclopropyl]benzoic acid), a scaffold that is structurally and topologically distinct from all major comparator EP4 antagonist chemotypes [1]. This thienopyrrole scaffold is absent from clinically evaluated EP4 antagonists: grapiprant (CJ-023423) contains an N-benzyl-indole core [2]; CJ-42794 (CJ-042794) features a diaryl-ether-based structure [3]; LY3127760 is pyrimidine-centered [4]; and ONO-AE3-208 employs a distinct dibenzoxepin scaffold [5]. This scaffold divergence is meaningful because EP4 antagonist binding is known to be sensitive to the topology and electronic character of the central core, influencing both receptor residence time and functional selectivity [6]. Users selecting a thieno[3,2-b]pyrrole probe explicitly choose a chemical space that is orthogonal to the dominant EP4 antagonist structural classes.

EP4 receptor pharmacology Scaffold-based drug discovery Prostaglandin receptor selectivity

Potency Contextualization: Estimated EP4 Antagonism Potency Range vs. Comparator Benchmark Compounds

EP4 receptor antagonist 3 is described in patent WO2010019796 A1 as a potent EP4 receptor antagonist [1]; however, no publicly released IC₅₀, Ki, or cAMP antagonism value has been disclosed in accessible databases or literature for this specific Example 3 compound. For context, structurally distinct EP4 antagonists with published potency data include CJ-42794 (human EP4 pKi = 8.5, ~3.2 nM; cAMP antagonism pA₂ = 8.6) [2], LY3127760 (human EP4 cAMP IC₅₀ = 5.6 nM; binding Ki = 58 nM) [3], ONO-AE3-208 (human EP4 Ki = 1.3 nM) [4], AAT-008 (human EP4 functional IC₅₀ = 16.3 nM) [5], and BGC 20-1531 (human EP4 Ki = 11.7 nM) [6]. The patent describes EP4 receptor antagonist 3 as part of a series of heterocyclic amide derivatives with EP4 antagonism activity [1], but without a head-to-head quantitative comparison against these benchmarks, the relative potency position remains uncharacterized. Users requiring defined potency benchmarks for assay validation should consider that this compound's quantitative pharmacology has not been independently reproduced or published beyond the originating patent disclosure.

EP4 cAMP assay Functional antagonism Receptor pharmacology benchmarking

Subtype Selectivity Profile: EP4 vs. EP1/EP2/EP3 Receptor Discrimination

EP4 receptor antagonist 3 is characterized in vendor descriptions as a 'highly potent and specific inhibitor of the EP4 receptor' , and the patent WO2010019796 A1 claims the compound as a selective EP4 antagonist within a broader series [1]. However, no quantitative selectivity panel data (e.g., IC₅₀ values against EP1, EP2, EP3, DP, FP, IP, or TP receptors) has been disclosed in the public domain for this specific Example 3 compound. In contrast, leading EP4 antagonist comparators have published, quantifiable selectivity profiles: CJ-42794 demonstrates >200-fold selectivity for human EP4 over EP1, EP2, and EP3 (EP4 pKi = 8.5; EP1/EP2/EP3 pKi < 6.2) [2]; LY3127760 shows no detectable binding to EP1, EP2, or EP3 at concentrations up to 10 µM [3]; L001 exhibits >600-fold selectivity (EP4 cAMP IC₅₀ = 7.29 nM; EP1/EP2/EP3 IC₅₀ > 10,000 nM) [4]; and BGC 20-1531 shows EP4 Ki = 11.7 nM vs. EP2/EP3 Ki > 10,000 nM [5]. Without analogous quantitative selectivity data for EP4 receptor antagonist 3, the degree of EP4 receptor discrimination cannot be assessed, and the risk of promiscuous prostanoid receptor activity remains undefined.

Prostanoid receptor selectivity EP receptor panel screening Off-target pharmacology

Patent Context and Chemical Series Positioning: Example 3 in the WO2010019796 A1 Patent Landscape

EP4 receptor antagonist 3 is explicitly Example 3 from patent WO2010019796 A1, assigned to Shenzhen Ionova Life Science Co., Ltd. [1]. Within this patent family, the compound belongs to a series of heterocyclic amide derivatives of Formula (I) in which the core heterocycle can be thieno[3,2-b]pyrrole, thieno[2,3-b]pyrrole, furo[3,2-b]pyrrole, or related bicyclic systems [2]. The specific substitution pattern — 2-methyl on the thienopyrrole, 4-(trifluoromethyl)benzyl at the pyrrole nitrogen, and 4-(1-cyclopropyl-aminocarbonyl)benzoic acid — distinguishes Example 3 from other patent examples (e.g., Example 1 lacks the cyclopropyl spacer; Example 2 uses a different core) [2]. This matters for procurement because the patent document implies that subtle structural variations within the series produce differentiated EP4 antagonism profiles, and Example 3 represents one specific optimized point in the SAR landscape rather than a generic representative. No head-to-head data comparing Example 3 against Examples 1, 2, or other series members has been published, so the precise SAR advantage of Example 3 remains undisclosed.

Patent SAR analysis Chemical series optimization Lead compound identification

Physicochemical Property Differentiation: Molecular Weight, Lipophilicity, and Hydrogen Bonding vs. Comparator EP4 Antagonists

EP4 receptor antagonist 3 has a molecular weight of 498.52 g/mol, molecular formula C₂₆H₂₁F₃N₂O₃S, and contains one hydrogen bond donor (carboxylic acid) and 6 hydrogen bond acceptors (from the carbonyl, trifluoromethyl, thienopyrrole sulfur, and carboxylate oxygens) . Comparatively, CJ-42794 (MW 413.83, C₂₂H₁₇ClFNO₄) is 84.69 Da lighter and lacks the trifluoromethyl and cyclopropyl features [1]; LY3127760 (MW 383.45, C₂₁H₂₅N₃O₄) is 115.07 Da lighter and contains no sulfur or fluorine atoms ; and L001 (MW 489.51, C₂₅H₂₂F₃NO₄S) is 9.01 Da lighter with a different scaffold topology despite sharing the trifluoromethyl and sulfur features . The presence of the trifluoromethyl group in EP4 receptor antagonist 3, combined with the carboxylic acid terminus, suggests a distinct lipophilicity-hydrophilicity balance and potential for unique solubility and permeability characteristics compared to non-fluorinated or non-acidic comparators. However, no experimentally determined logP, logD, aqueous solubility, or permeability data have been disclosed for EP4 receptor antagonist 3, limiting quantitative property-based selection.

Drug-like properties Physicochemical profiling Solubility and permeability

EP4 Receptor Antagonist 3: Recommended Research Application Scenarios Based on Available Evidence


Scaffold-Hopping Studies in EP4 Antagonist Medicinal Chemistry Programs

EP4 receptor antagonist 3 is best deployed as a thieno[3,2-b]pyrrole-based chemical probe in scaffold-hopping campaigns aimed at diversifying EP4 antagonist intellectual property away from benzimidazole, aryl-sulfonamide, and pyrimidine chemotypes [1]. Its distinct core topology makes it a suitable reference compound for comparing binding kinetics, functional antagonism mode, and selectivity fingerprints against established scaffolds such as grapiprant, CJ-42794, and LY3127760. Because the SAR around the thienopyrrole core remains sparsely characterized in the public literature, this compound also serves as a starting point for systematic SAR exploration, where substituent variations at the 2-methyl, N-benzyl, and benzoic acid positions can probe EP4 binding pocket tolerance.

In Vitro EP4-Mediated Inflammatory Pain and Arthritis Model Validation

The patent WO2010019796 A1 explicitly claims EP4 receptor antagonist 3 and its congeners for the treatment of acute and chronic pain, osteoarthritis, and rheumatoid arthritis [1]. While in vivo efficacy data for this specific Example 3 compound have not been published, the compound is structurally positioned within a patent series directed at inflammatory indications. Researchers validating EP4-dependent mechanisms in PGE₂-stimulated cAMP accumulation assays, TNFα modulation in human whole blood, or chondrocyte inflammatory models may employ EP4 receptor antagonist 3 as a structurally distinct probe to complement studies performed with CJ-42794 or grapiprant, provided that the compound's potency and selectivity are first calibrated in the user's assay system.

EP4 Receptor Pharmacology Teaching and Method Development

As a research-grade tool compound with well-defined chemical provenance (Patent WO2010019796, Example 3) and commercially available supply, EP4 receptor antagonist 3 can be used for developing and validating EP4 receptor binding or functional assays in academic and industrial settings [1]. Its distinct physicochemical profile (MW ~498, trifluoromethyl-bearing, carboxylic acid terminus) provides a useful test case for evaluating assay tolerance to higher molecular weight, lipophilic antagonists — a common challenge in GPCR screening cascades. However, users should independently establish compound purity, solubility limits, and DMSO tolerance before committing to large-scale screening.

Comparative Selectivity Profiling Against EP Receptor Panels

A key application scenario enabled by the structural uniqueness of EP4 receptor antagonist 3 is the comparative profiling of EP receptor subtype selectivity across EP1, EP2, EP3, and EP4 functional assays alongside reference antagonists (CJ-42794, LY3127760, L001, ONO-AE3-208, BGC 20-1531) [2]. Because quantitative selectivity data for EP4 receptor antagonist 3 are not publicly available, generating this data in-house fills a critical knowledge gap and contributes to the community's understanding of how thienopyrrole-based EP4 antagonists compare to other chemotypes in terms of prostanoid receptor selectivity. Such profiling is especially valuable when combined with β-arrestin recruitment assays (e.g., TANGO format) to assess functional selectivity (biased signaling) potential.

Quote Request

Request a Quote for EP4 receptor antagonist 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.